Enantioselective Tandem Synthesis: 3,4-Dihydro-2H-pyran-5-carbonitrile Achieves 97% ee vs. Racemic Hetero-Diels–Alder Routes
A bifunctional Noyori–Ikariya type catalyst enables a one-pot tandem Michael addition/asymmetric transfer hydrogenation/cyclization sequence to produce chiral 3,4-dihydro-2H-pyran-5-carbonitriles with enantiomeric excess up to 97% [1]. This stands in stark contrast to traditional hetero-Diels–Alder approaches to structurally related 3,4-dihydro-2H-pyran-5-carbonitrile derivatives, which yield racemic or diastereomeric mixtures with no enantioselectivity reported [2]. The ability to access highly enantioenriched material directly impacts procurement for medicinal chemistry programs requiring defined stereochemistry.
| Evidence Dimension | Enantioselectivity (enantiomeric excess) |
|---|---|
| Target Compound Data | Up to 97% ee |
| Comparator Or Baseline | 2-Alkoxy-4,6-diaryl-3,4-dihydro-2H-pyran-5-carbonitriles (via hetero-Diels–Alder): 0% ee (racemic/diastereomeric) |
| Quantified Difference | 97% absolute increase in enantiopurity |
| Conditions | Target: Tandem Michael addition/ATH/cyclization with bifunctional Ru-TsDPEN catalyst, mild conditions. Comparator: Hetero-Diels–Alder of 3-aryl-2-benzoyl-2-propenenitriles with enol ethers. |
Why This Matters
Procurement of racemic material would require costly, low-yield chiral resolution; the synthetic route enabled by this catalyst provides a direct entry to enantioenriched 3,4-dihydro-2H-pyran-5-carbonitrile, critical for stereochemically defined downstream applications.
- [1] Zheng, D., Liu, R., Wang, Y., Cheng, T., & Liu, G. (2018). Highly enantioselective synthesis of chiral 3,4-dihydro-2H-pyran-5-carbonitrile via tandem Michael addition/asymmetric transfer hydrogenation/cyclization reactions catalyzed by a bifunctional Noyori-Ikariya type catalyst. Molecular Catalysis, 455, 103–107. View Source
- [2] Bogdanowicz-Szwed, K., & Pałasz, A. (2001). Synthesis of 3,4-Dihydro-2H-pyrans by Hetero-Diels-Alder Reactions of Functionalized α,β-Unsaturated Carbonyl Compounds with Styrenes. Zeitschrift für Naturforschung B, 56(4-5), 416–420. View Source
